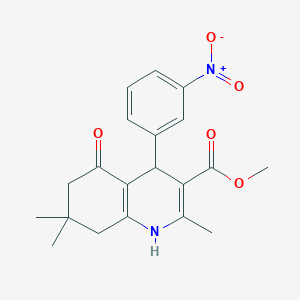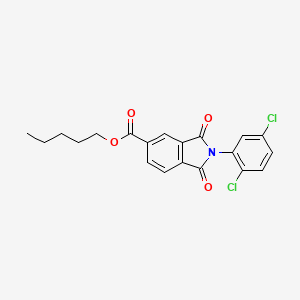![molecular formula C37H58N2O3 B11708687 4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide](/img/structure/B11708687.png)
4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide is a complex organic compound with a molecular formula of C40H64N2O3 This compound is characterized by its unique structure, which includes a heptyl chain, a hexadecyloxyphenyl group, and a benzohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-heptylbenzoic acid with hexadecyloxyphenylhydrazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-heptyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide: Similar in structure but with a phenylcyclohexyl group instead of a hexadecyloxyphenyl group.
4-heptyl-N’-[(4-methoxyphenyl)carbonyl]benzohydrazide: Contains a methoxy group instead of a hexadecyloxy group.
Uniqueness
4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide is unique due to its long hexadecyloxy chain, which imparts distinct physical and chemical properties. This structural feature may enhance its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C37H58N2O3 |
|---|---|
Molekulargewicht |
578.9 g/mol |
IUPAC-Name |
4-heptyl-N'-(4-hexadecoxybenzoyl)benzohydrazide |
InChI |
InChI=1S/C37H58N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-19-21-31-42-35-29-27-34(28-30-35)37(41)39-38-36(40)33-25-23-32(24-26-33)22-20-18-8-6-4-2/h23-30H,3-22,31H2,1-2H3,(H,38,40)(H,39,41) |
InChI-Schlüssel |
PBZQKAWVUSXDOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708607.png)
![2-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11708618.png)

![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-bromo-6-methoxyphenol](/img/structure/B11708634.png)

![3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11708646.png)

![Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate](/img/structure/B11708659.png)
![6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708661.png)
![3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11708667.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)



